(R)-N-Ethyl Amphetamine-d5 Hydrochloride
Description
(R)-N-Ethyl Amphetamine-d5 Hydrochloride (CAS 1346617-48-8) is a stable isotope-labeled analog of the psychostimulant amphetamine. Its molecular formula is C₁₁H₁₃D₅ClN, with a molecular weight of 204.75 g/mol . The deuterium atoms are specifically incorporated into the ethyl side chain (C([2H])(C([2H])([2H])[2H])N), as indicated by its SMILES notation . This compound is primarily used as an analytical reference standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies to quantify non-deuterated amphetamines in forensic, pharmaceutical, and toxicological research . It is stored at -20°C to ensure stability and is classified under "Stable Isotope Labelled" materials .
Properties
Molecular Formula |
C11H18ClN |
|---|---|
Molecular Weight |
204.75 g/mol |
IUPAC Name |
(2R)-N-(1,1,2,2,2-pentadeuterioethyl)-1-phenylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H17N.ClH/c1-3-12-10(2)9-11-7-5-4-6-8-11;/h4-8,10,12H,3,9H2,1-2H3;1H/t10-;/m1./s1/i1D3,3D2; |
InChI Key |
HFBTZBOJTFIRAS-BTNBZQNOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N[C@H](C)CC1=CC=CC=C1.Cl |
Canonical SMILES |
CCNC(C)CC1=CC=CC=C1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Ethyl Amphetamine-d5 Hydrochloride involves the incorporation of deuterium atoms into the amphetamine structure. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often starts with the synthesis of deuterated benzene, followed by a series of steps to introduce the ethyl and amine groups. The final product is then converted to its hydrochloride salt form for stability and ease of use .
Industrial Production Methods
Industrial production of ®-N-Ethyl Amphetamine-d5 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the product. Advanced techniques such as gas chromatography and liquid chromatography are employed to monitor the synthesis and confirm the final product’s identity and purity .
Chemical Reactions Analysis
Types of Reactions
®-N-Ethyl Amphetamine-d5 Hydrochloride undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of amines or hydrocarbons.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Alkyl halides, halogen gases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines or hydrocarbons .
Scientific Research Applications
®-N-Ethyl Amphetamine-d5 Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of amphetamines.
Biology: Employed in studies investigating the metabolic pathways of amphetamines.
Medicine: Utilized in pharmaceutical research to understand the pharmacokinetics and metabolism of amphetamine-based drugs.
Industry: Applied in forensic toxicology for the detection and quantification of amphetamines in biological samples
Mechanism of Action
The mechanism of action of ®-N-Ethyl Amphetamine-d5 Hydrochloride is similar to that of amphetamine. It primarily acts by increasing the release of neurotransmitters such as dopamine and norepinephrine in the brain. This leads to heightened alertness, increased energy, and improved focus. The deuterium labeling does not significantly alter the compound’s pharmacological effects but allows for precise tracking in research studies .
Comparison with Similar Compounds
Structural and Analytical Differences
The table below compares (R)-N-Ethyl Amphetamine-d5 Hydrochloride with structurally related compounds, emphasizing key distinctions in molecular features, applications, and regulatory status:
Key Observations:
Deuterium Placement: (R)-N-Ethyl Amphetamine-d5 is deuterated on the ethyl group, distinguishing it from ring-labeled (±)-Amphetamine-d5, which causes gas chromatography (GC) peak overlap with non-deuterated amphetamines . This specificity enhances its utility in avoiding analytical interference. Methamphetamine-d5 substitutes a methyl group for the ethyl chain, altering its pharmacokinetic properties .
Regulatory Status: Non-deuterated amphetamines (e.g., D-Amphetamine Hydrochloride) are strictly regulated (Schedule II in the U.S.), whereas deuterated analogs like (R)-N-Ethyl Amphetamine-d5 are exempt from scheduling when used exclusively for research .
Structural Analogs: N-Ethylcathinone, a substituted cathinone, shares the N-ethyl substitution but includes a β-keto group, making it pharmacologically distinct and subject to stricter controls .
Stability and Handling
- Stability: (R)-N-Ethyl Amphetamine-d5 exhibits enhanced stability compared to non-deuterated analogs due to deuterium’s kinetic isotope effect, which slows degradation .
- Storage :
Requires storage at -20°C , similar to other deuterated standards like (±)-Amphetamine-d11 Hydrochloride .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing (R)-N-Ethyl Amphetamine-d5 Hydrochloride in academic research?
- Synthesis : The compound is typically synthesized via isotopic labeling of the ethyl group using deuterated reagents (e.g., deuterated ethyl iodide) in a stereospecific alkylation reaction. Key steps include chiral resolution to isolate the (R)-enantiomer, followed by salt formation with hydrochloric acid .
- Characterization : Use high-resolution mass spectrometry (HRMS) to confirm isotopic purity (≥98% deuterium incorporation). Chiral HPLC with polarimetric detection or circular dichroism (CD) spectroscopy validates enantiomeric excess. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) resolves structural integrity, with deuteration causing characteristic peak splitting in the ethyl group signals .
Q. How is this compound utilized in analytical method development?
- Role as a CRM : This deuterated compound serves as a certified reference material (CRM) for calibrating mass spectrometry (MS) and liquid chromatography (LC-MS) systems. Its deuterated ethyl group provides distinct mass shifts (e.g., +5 Da), enabling precise quantification of non-deuterated analogs in biological matrices by reducing matrix interference .
- Method Validation : Use spike-and-recovery experiments in plasma or urine to assess linearity (1–100 ng/mL), accuracy (±15%), and precision (RSD <10%). Deuterated internal standards minimize ion suppression effects in electrospray ionization (ESI) sources .
Advanced Research Questions
Q. What experimental strategies resolve chiral discrimination challenges during the synthesis of this compound?
- Chiral Resolution : Employ dynamic kinetic resolution (DKR) using chiral catalysts (e.g., BINAP-Ru complexes) to enhance enantioselectivity during alkylation. Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) selectively hydrolyzes the undesired (S)-enantiomer .
- Analytical Confirmation : Use chiral stationary phases (CSPs) like amylose tris(3,5-dimethylphenylcarbamate) in HPLC to separate enantiomers. Retention time discrepancies >2 minutes between (R)- and (S)-forms confirm resolution .
Q. How do deuterium kinetic isotope effects (KIEs) influence the metabolic stability of this compound compared to its non-deuterated counterpart?
- Metabolic Pathways : Deuterium substitution at the ethyl group slows CYP450-mediated N-dealkylation due to increased bond dissociation energy (C-D vs. C-H). In vitro liver microsome assays (human/rat) show 1.5–2-fold longer half-life (t₁/₂) for the deuterated form .
- Quantifying KIEs : Compare intrinsic clearance (CLₐᵢₙₜ) values using LC-MS/MS. A KIE >1.0 indicates reduced metabolic rate, validated by deuterium’s isotopic mass shift in metabolite fragments .
Q. How should researchers address contradictory pharmacokinetic data for this compound across species?
- Data Reconciliation : Cross-validate species-specific absorption differences (e.g., oral bioavailability in rodents vs. primates) using physiologically based pharmacokinetic (PBPK) modeling. Adjust for interspecies variations in plasma protein binding (e.g, albumin affinity) and tissue distribution .
- Controlled Variables : Standardize administration routes (IV vs. oral) and fasting states to minimize variability. Use deuterium-labeled internal standards to normalize extraction recovery rates .
Q. What protocols ensure the stability of this compound under varying storage and experimental conditions?
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis. Monitor for hydrolytic degradation (HCl-mediated) and oxidative byproducts (e.g., N-oxide formation) .
- Storage Recommendations : Store lyophilized powder at -20°C in argon-flushed vials. Prepare fresh solutions in deuterated solvents (e.g., D₂O or DMSO-d6) to prevent proton exchange and isotopic dilution .
Methodological Notes
- Isotopic Purity Validation : Always confirm deuterium incorporation via isotopic abundance ratios in HRMS (e.g., m/z 154.12 [M+H]⁺ for deuterated vs. 149.10 for non-deuterated) .
- Ethical Compliance : Use DEA-licensed facilities for handling controlled substance analogs. Reference 21 CFR §1308.12 for regulatory guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
